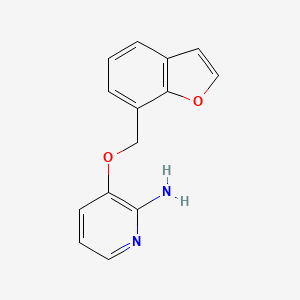![molecular formula C19H24N4O2 B12591933 N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide CAS No. 496781-02-3](/img/structure/B12591933.png)
N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diethylamino group, a methoxyphenyl diazenyl group, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide typically involves a series of organic reactions. One common method includes the diazotization of 4-methoxyaniline followed by coupling with N-(5-diethylamino-2-hydroxyphenyl)acetamide. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging and as a marker in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorescent properties may result from the compound’s ability to interact with cellular components, leading to changes in fluorescence intensity. In medicinal applications, the compound may inhibit specific enzymes or receptors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide: Known for its use as a reference standard in pharmaceutical research.
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide: Utilized in chemical synthesis and as a research reagent.
Uniqueness
N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
496781-02-3 |
|---|---|
Formule moléculaire |
C19H24N4O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[5-(diethylamino)-2-[(4-methoxyphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H24N4O2/c1-5-23(6-2)16-9-12-18(19(13-16)20-14(3)24)22-21-15-7-10-17(25-4)11-8-15/h7-13H,5-6H2,1-4H3,(H,20,24) |
Clé InChI |
XRGKHPXUSMUJIP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

